molecular formula C8H17ClN2O3 B2622084 Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride CAS No. 2551117-77-0

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride

Cat. No.: B2622084
CAS No.: 2551117-77-0
M. Wt: 224.69
InChI Key: WGCYGLZXMVLCRL-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H16N2O3Cl It is a derivative of oxane, featuring a hydrazine group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride typically involves the reaction of ethyl 4-oxane-4-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones.

Scientific Research Applications

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxane-4-carboxylate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    Hydrazine derivatives: Compounds like phenylhydrazine or methylhydrazine have different substituents, leading to variations in reactivity and applications.

Uniqueness

Ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride is unique due to its combination of an oxane ring, hydrazine group, and ethyl ester group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-hydrazinyloxane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-2-13-7(11)8(10-9)3-5-12-6-4-8;/h10H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCYGLZXMVLCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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